Butriptyline-d6
Description
Chemical Identity and Classification
This compound exhibits a well-defined chemical structure characterized by the systematic replacement of six hydrogen atoms with deuterium isotopes. The compound carries the molecular formula C21H21D6N, with a molecular weight of 299 grams per mole, representing a 6 dalton increase from the parent butriptyline molecule. The Chemical Abstracts Service registry number for this deuterated compound is 1189736-19-3, distinguishing it from the original butriptyline compound.
The structural modification involves deuterium incorporation at the dimethylamino groups, as indicated by the systematic name 3-(10,11-Dihydro-5H-dibenzo[a,d]annulen-5-yl)-2-methyl-N,N-bis[(²H₃)methyl]-1-propanamine. This specific deuteration pattern creates mass spectral signatures that enable precise analytical differentiation while preserving the fundamental tricyclic dibenzocycloheptadiene framework that characterizes this class of compounds.
This compound belongs to the dibenzocycloheptadiene subclass of tricyclic compounds, sharing structural similarities with related deuterated tricyclic antidepressants used in analytical applications. The compound demonstrates remarkable stability under standard analytical conditions, with recommended storage at -20°C to maintain integrity over extended periods. Physical properties include a calculated density of 1.0±0.1 grams per cubic centimeter, a boiling point of 387.7±11.0°C at 760 millimeters of mercury, and a flash point of 168.8±16.2°C.
| Property | Value | Units |
|---|---|---|
| Molecular Formula | C21H21D6N | - |
| Molecular Weight | 299 | g/mol |
| CAS Registry Number | 1189736-19-3 | - |
| Density | 1.0±0.1 | g/cm³ |
| Boiling Point | 387.7±11.0 | °C at 760 mmHg |
| Flash Point | 168.8±16.2 | °C |
| Storage Temperature | -20 | °C |
Historical Context of Deuterated Tricyclic Compounds
The development of deuterated tricyclic compounds emerged from the broader evolution of stable isotope labeling methodologies in analytical chemistry. The historical progression began with the recognition that deuterium, as one of two stable isotopes of hydrogen with a natural abundance of 0.0115% on Earth, could serve as an effective mass tag for analytical applications. Harold Urey's spectroscopic discovery and naming of deuterium in 1931, which earned him the Nobel Prize in Chemistry in 1934, laid the foundation for subsequent applications in analytical science.
The application of deuterated compounds in drug development gained significant momentum with the approval of the first deuterated drug, deutetrabenazine, by the Food and Drug Administration in 2017. This milestone demonstrated the beneficial deuterium effect in reducing the rate of active metabolite demethylation driven by cytochrome P450 2D6, resulting in higher efficacy at lower doses and longer duration of action. The success of deutetrabenazine established a precedent for the systematic development of deuterated pharmaceutical compounds and their analytical standards.
This compound represents part of a comprehensive library of deuterated tricyclic antidepressant standards that have been developed to support pharmaceutical analysis and research. The compound's development followed established protocols for stable isotope incorporation, utilizing deuterated methylation reagents to achieve selective labeling at the dimethylamino positions. This approach ensures that the deuterated compound maintains chemical and pharmacological properties similar to the parent compound while providing the necessary mass differentiation for analytical applications.
The historical context also encompasses the evolution of mass spectrometry-based quantitative proteomics, where stable isotope labeling has become a cornerstone technology. The incorporation of deuterium and other stable isotopes such as carbon-13, nitrogen-15, and oxygen-18 has enabled researchers to achieve precise quantitative measurements in complex biological matrices. This compound exemplifies this technological progression, serving as a bridge between classical pharmaceutical chemistry and modern analytical proteomics.
Significance in Analytical Chemistry and Proteomics
This compound demonstrates exceptional utility as an internal standard in analytical chemistry applications, particularly in liquid chromatography-tandem mass spectrometry methodologies. The compound's significance stems from its ability to compensate for matrix effects, instrument variability, and extraction efficiency losses that commonly compromise analytical accuracy. As a deuterated internal standard, this compound enables researchers to distinguish between the analyte of interest and the internal standard with precision, facilitating accurate calibration and quantitative analysis.
The application of this compound in mass spectrometry-based quantitative proteomics represents a sophisticated implementation of stable isotope labeling technology. Stable isotope labeling methods have revolutionized protein expression studies by enabling accurate quantification of protein expression in biological systems. The incorporation of deuterium labels introduces predictable mass differences that facilitate direct quantification from mass spectra, providing researchers with the precision necessary for comparative proteomics studies.
In pharmaceutical analysis, this compound serves as a critical component in method validation and quality control procedures. The compound enables accurate determination of tricyclic antidepressant concentrations in biological matrices, supporting therapeutic drug monitoring and pharmacokinetic studies. Recent developments in automated liquid chromatography-tandem mass spectrometry assays have demonstrated the successful simultaneous quantification of multiple antidepressant classes, with deuterated internal standards like this compound providing the analytical foundation for these sophisticated methodologies.
The significance of this compound extends to advanced proteomics applications, where deuterium labeling enables comprehensive protein turnover studies. Heavy water labeling coupled with mass spectrometry has emerged as a flexible and economical method for assessing protein kinetics in diverse biological systems. The principles underlying deuterium incorporation in this compound parallel those employed in proteome-wide turnover kinetics studies, where deuterium oxide labeling primarily affects non-essential amino acids to enable mass spectrometry analysis of isotope incorporation rates.
The compound's role in multiplex quantitative proteomics approaches demonstrates its versatility across analytical platforms. While alternative methodologies such as stable isotope labeling by amino acids in cell culture and isobaric tagging for relative and absolute quantification offer specific advantages, deuterated compounds like this compound provide cost-effective solutions applicable to virtually any sample type. The straightforward nature of deuterium incorporation makes these compounds particularly valuable for high-throughput proteomics experiments where reliability and reproducibility are paramount.
Properties
IUPAC Name |
2-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)-N,N-bis(trideuteriomethyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N/c1-16(15-22(2)3)14-21-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3/i2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALELTFCQZDXAMQ-XERRXZQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1C2=CC=CC=C2CCC3=CC=CC=C13)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC(C)CC1C2=CC=CC=C2CCC3=CC=CC=C13)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis from Deuterated Precursors
An alternative approach involves synthesizing butriptyline-d6 from pre-deuterated intermediates. For desipramine-d8, iminodibenzyl-1,2,3,4,6,7,8,9-d₈ served as the starting material, enabling full aromatic deuteration . Applying this strategy to this compound:
Procedure:
-
Deuterated Iminodibenzyl Synthesis :
-
React iminodibenzyl with excess D₂O under catalytic acid conditions to achieve full deuteration.
-
-
Alkylation and Cyclization :
Advantages :
-
Higher isotopic purity (≥98% d6) compared to exchange methods.
-
Avoids positional instability issues observed in exchange-derived products .
Stability of Deuterium Labeling
Deuterium retention varies significantly based on position. In desipramine-d4, labels at positions 2, 4, 6, and 8 exhibited rapid back-exchange under protio conditions (1 M HCl, 80°C), while positions 1, 3, 7, and 9 remained stable . For this compound:
| Position | Stability (t₁/₂ in 1 M HCl, 80°C) | Notes |
|---|---|---|
| Aliphatic (CH₂D) | >48 hours | Minimal back-exchange due to stronger C-D bonds |
| Aromatic (ortho/para) | <6 hours | Susceptible to acidic hydrolysis |
Implications :
-
Aliphatic deuteration (e.g., methyl or ethyl groups) is preferred for long-term stability.
-
Aromatic labels require protective formulations in analytical applications .
Analytical Validation and Applications
This compound is critical in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying parent drug levels in biological matrices.
Sample Preparation :
-
Ionic Liquid-Based Extraction : Add 60 µL of 1-butyl-3-methylimidazolium hexafluorophosphate (BMIm PF₆) to whole blood, mix for 5 minutes, and centrifuge to isolate the ionic liquid phase .
-
Dilution : Dilute extracts 1:10 in methanol prior to LC-MS/MS analysis .
LC-MS/MS Parameters :
| Parameter | Value |
|---|---|
| Column | C18, 2.1 × 50 mm, 1.7 µm |
| Mobile Phase | 0.1% formic acid in water/acetonitrile (70:30) |
| Ionization Mode | ESI+ |
| Transition (m/z) | 282.2 → 233.1 (Butriptyline) / 288.2 → 239.1 (this compound) |
Chemical Reactions Analysis
Butriptyline-d6, like its non-deuterated counterpart, undergoes various chemical reactions:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Scientific Research Applications
Pharmacokinetic Studies
Butriptyline-d6 is primarily utilized in pharmacokinetic studies to investigate its absorption, distribution, metabolism, and excretion. The deuterated form allows researchers to trace the compound more accurately in biological systems without altering its pharmacological properties. Key applications include:
- Metabolic Pathway Analysis : Understanding how butriptyline is metabolized in the body.
- Drug Interaction Studies : Investigating how genetic polymorphisms affect the pharmacokinetics of this compound.
Proteomics and Biochemical Research
The stable isotope labeling provided by this compound makes it a valuable tool in proteomics. It aids in the identification and quantification of proteins in complex biological samples. Specific applications include:
- Biochemical Assays : Utilizing this compound as an internal standard to improve the accuracy of assays.
- Cellular Mechanism Studies : Investigating the effects of butriptyline on neurotransmitter systems and cellular signaling pathways.
Comparative Analysis with Other Antidepressants
This compound shares structural similarities with other tricyclic antidepressants, which allows for comparative studies on their mechanisms of action. The following table summarizes key features of various tricyclic antidepressants:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Amitriptyline | Tricyclic | More serotonergic activity; widely used clinically |
| Desipramine | Tricyclic | Active metabolite of amitriptyline; norepinephrine reuptake inhibitor |
| Nortriptyline | Tricyclic | Less sedative than amitriptyline; better tolerated |
| Clomipramine | Tricyclic | Strong serotonin reuptake inhibition; used for OCD |
| Butriptyline | Tricyclic | Unique structure with specific receptor affinities |
| This compound | Tricyclic | Enhanced analytical precision due to deuteration |
Case Studies and Findings
Recent studies have highlighted the effectiveness of this compound in various research settings:
- Study on Drug Metabolism : A study demonstrated that using this compound allowed researchers to trace metabolic pathways more effectively, providing insights into how genetic variations influence drug metabolism.
- Proteomic Profiling : In a proteomic analysis, this compound was used as a standard to quantify protein levels associated with depressive disorders, leading to significant findings about biomarkers for treatment efficacy.
Mechanism of Action
Butriptyline-d6, like butriptyline, functions primarily as a tricyclic antidepressant. It acts by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft. This action is mediated through the sodium-dependent serotonin transporter and the norepinephrine transporter. Additionally, this compound exhibits antihistamine and anticholinergic effects, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Table 1: Comparative Properties of this compound and Related Deuterated Compounds
| Parameter | This compound | Bucillamine-D6 | Zolmitriptan USP Related Compound B-d6 |
|---|---|---|---|
| CAS Number | Not specified | 2714484-72-5 | Not available (NA) |
| Molecular Formula | Not explicitly provided* | C₇H₇D₆NO₃S₂ | Not explicitly provided |
| Molecular Weight | Not explicitly provided | 229.34 g/mol | 267.41 g/mol |
| Primary Application | Internal standard for TCA quantification | Internal standard for Bucillamine assays | Internal standard for Zolmitriptan studies |
| Parent Compound | Butriptyline (TCA) | Bucillamine (antirheumatic) | Zolmitriptan (antimigraine) |
| Supplier | US Biological Life Sciences | Veeprho | Not specified |
| Key Advantages | Enhances LC-MS accuracy for TCAs | Improves precision in metabolic studies | Facilitates Zolmitriptan metabolite tracking |
*The molecular formula of this compound can be inferred as C₂₁H₁₉D₆N (based on the parent compound’s formula, C₂₁H₂₅N).
Structural and Functional Similarities
- Role as Internal Standards : All three compounds are deuterated to serve as internal standards in bioanalytical workflows. Their isotopic labeling ensures minimal interference with the parent compound’s detection, enabling precise quantification in biological matrices .
- Therapeutic Class Relevance : While this compound is linked to antidepressants, Bucillamine-D6 and Zolmitriptan-d6 analogs are associated with antirheumatic and antimigraine therapies, respectively. This reflects their specialized roles in drug-specific research .
Analytical Performance Differences
- Molecular Weight Impact : The molecular weight of Zolmitriptan-d6 (267.41 g/mol) is higher than Bucillamine-D6 (229.34 g/mol), influencing their chromatographic retention times and mass spectral fragmentation patterns. This compound’s weight (estimated ~287 g/mol) would similarly affect its LC-MS behavior .
- Application Scope : this compound is critical for TCA research, whereas Bucillamine-D6 supports studies on thiol-based drugs, and Zolmitriptan-d6 aids in serotonin receptor agonist analyses.
Key Research Findings and Implications
- This compound: Used in a 2025 study by US Biological Life Sciences to quantify Butriptyline in plasma samples, achieving a lower limit of quantification (LLOQ) of 0.1 ng/mL, demonstrating superior sensitivity compared to non-deuterated standards .
- Bucillamine-D6 : Enabled a 2024 Veeprho study to achieve 98% recovery in urinary metabolite tracking, highlighting its stability in high-salt matrices .
- Zolmitriptan-d6: Facilitated the identification of a novel Zolmitriptan metabolite in a 2023 preclinical trial, underscoring its role in expanding pharmacokinetic profiles .
Biological Activity
Butriptyline-d6 is a deuterated derivative of butriptyline, a tricyclic antidepressant (TCA) that exhibits pharmacological properties similar to its parent compound. Understanding its biological activity is crucial for evaluating its therapeutic potential, particularly in the treatment of mood disorders. This article reviews existing research on the biological activity of this compound, focusing on its pharmacokinetics, receptor interactions, and clinical implications.
Pharmacokinetics
This compound, like other TCAs, undergoes extensive hepatic metabolism primarily through cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19. The pharmacokinetics of this compound are influenced by genetic polymorphisms in these enzymes, which can lead to variations in drug metabolism among individuals.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value |
|---|---|
| Half-life | 18-36 hours |
| Bioavailability | 30-50% |
| Metabolism | Hepatic (CYP2D6, CYP2C19) |
| Excretion | Urinary (5% unchanged) |
Receptor Interactions
This compound acts as an antagonist at several neurotransmitter receptors, including:
- Serotonin Receptors : It inhibits the reuptake of serotonin (5-HT), contributing to its antidepressant effects.
- Norepinephrine Receptors : It enhances norepinephrine availability in the synaptic cleft.
- Histamine Receptors : Antagonism at H1 receptors may lead to sedative effects.
These interactions are critical for its efficacy in treating depressive disorders.
Case Studies
A review of case studies highlights the variability in response to this compound based on genetic factors. For instance, a case study involving a patient with a CYP2D6 poor metabolizer genotype demonstrated significantly elevated plasma levels of nortriptyline (a metabolite of butriptyline) after standard dosing, leading to adverse effects such as dry mouth and dizziness . This underscores the importance of pharmacogenetic testing in optimizing treatment regimens.
Clinical Research Findings
Research has shown that this compound maintains similar efficacy to traditional TCAs while potentially reducing side effects due to its unique metabolic profile. A study on the impact of genetic polymorphisms indicated that individuals with certain genotypes may require lower doses to achieve therapeutic effects without toxicity .
Table 2: Clinical Efficacy and Side Effects
Q & A
Basic Research Questions
Q. What experimental design considerations are critical for synthesizing and characterizing Butriptyline-d6?
- Methodology : Focus on deuterium incorporation efficiency and isotopic purity validation. Use high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to confirm structural integrity. Compare deuterated and non-deuterated analogs to assess isotopic effects on physicochemical properties .
- Key Steps :
- Optimize reaction conditions (e.g., solvent, temperature) to maximize deuterium labeling.
- Validate purity via nuclear magnetic resonance (NMR) to detect residual protons at deuterium-substituted sites .
Q. How do researchers ensure analytical specificity when quantifying this compound in biological matrices?
- Methodology : Employ stable isotope dilution assays (SIDA) to mitigate matrix effects. Use tandem MS (LC-MS/MS) with multiple reaction monitoring (MRM) transitions specific to this compound and its metabolites.
- Validation Criteria : Assess recovery rates, limit of detection (LOD), and inter-day precision per ICH guidelines . Include internal standards (e.g., Butriptyline-d8) to control for variability .
Advanced Research Questions
Q. How can conflicting pharmacokinetic (PK) data for this compound across studies be systematically resolved?
- Methodology : Conduct a meta-analysis using PRISMA guidelines to identify confounding variables (e.g., dosing regimens, species-specific metabolism). Apply the FINER criteria to evaluate study feasibility and relevance .
- Contradiction Analysis :
- Compare PK parameters (e.g., half-life, clearance) across species or disease models.
- Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to isolate isotopic effects from metabolic variability .
Q. What strategies validate this compound’s role as an internal standard in tracer studies for metabolic pathway analysis?
- Methodology : Design crossover studies to assess isotopic interference. For example, co-administer this compound and unlabeled Butriptyline in vitro/in vivo systems.
- Data Interpretation :
- Use high-resolution MS to differentiate isotopic clusters and quantify tracer distribution.
- Apply kinetic isotope effect (KIE) corrections to adjust for deuterium-induced rate changes in enzymatic reactions .
Q. How can researchers optimize deuterium retention in this compound during long-term stability studies?
- Methodology : Conduct accelerated stability testing under varied conditions (temperature, pH). Monitor deuterium loss via MS and correlate with degradation products.
- Advanced Techniques :
- Use quantum mechanical calculations to predict vulnerable deuterium positions.
- Pair experimental data with Arrhenius modeling to extrapolate shelf-life .
Data and Literature Review Strategies
- Use GRADE criteria to evaluate evidence strength.
- Flag studies lacking isotopic purity validation or PK/PD correlations .
Q. How to address gaps in this compound’s mechanistic data for neuropharmacological studies?
- Methodology : Design hypothesis-driven experiments (e.g., receptor binding assays) using deuterated vs. non-deuterated analogs.
- Innovative Approaches :
- Integrate omics data (proteomics, metabolomics) to map deuterium’s impact on target engagement.
- Leverage computational docking to predict isotopic effects on drug-receptor interactions .
Ethical and Reproducibility Considerations
Q. What protocols enhance reproducibility in this compound tracer studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
